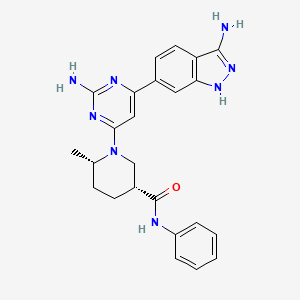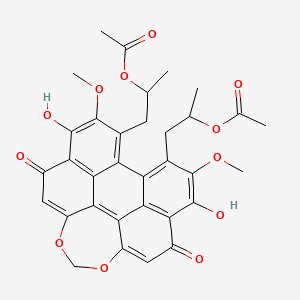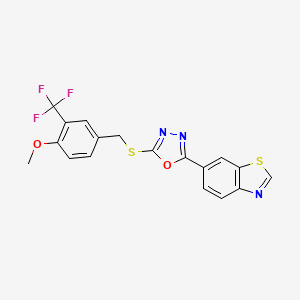
(3R,6S)-1-(2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl)-6-methyl-N-phenylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK2283293 is a chemical compound that belongs to the family of 3-aminoindazoles. It has been identified as a potent inhibitor of the serine/threonine kinase STK17A, also known as DRAK1. This kinase is part of the death-associated protein kinase family and is involved in various cellular processes, including apoptosis and cell proliferation. Overexpression of DRAK1 has been linked to certain types of cancer, such as head and neck squamous cell carcinoma and glioblastoma multiforme .
Vorbereitungsmethoden
The synthesis of GSK2283293 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine. These intermediates are then subjected to various reaction conditions to form the final compound. The overall yield of this process is approximately 26.8%, and the compound can be synthesized in large quantities with a purity of 99% .
Analyse Chemischer Reaktionen
GSK2283293 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GSK2283293 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
GSK2283293 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a chemical probe to study the function of DRAK1 and other related kinases. In biology, it has been used to investigate the role of DRAK1 in cellular processes such as apoptosis and cell proliferation. In medicine, GSK2283293 is being explored as a potential therapeutic agent for the treatment of cancers that overexpress DRAK1. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting kinases .
Wirkmechanismus
The mechanism of action of GSK2283293 involves the inhibition of the serine/threonine kinase DRAK1. By binding to the active site of the kinase, GSK2283293 prevents the phosphorylation of downstream targets, thereby inhibiting the signaling pathways involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells that overexpress DRAK1 .
Vergleich Mit ähnlichen Verbindungen
GSK2283293 is similar to other compounds in the 3-aminoindazole family, such as GSK2250882 and GKS2298859. These compounds also inhibit DRAK1 but differ in their potency and selectivity. For example, GSK2250882 has an IC50 value of 5.8 micromolar, while GSK2283293 has an IC50 value of 3.7 micromolar. The unique feature of GSK2283293 is its higher potency and selectivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C24H26N8O |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(3R,6S)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H26N8O/c1-14-7-8-16(23(33)27-17-5-3-2-4-6-17)13-32(14)21-12-19(28-24(26)29-21)15-9-10-18-20(11-15)30-31-22(18)25/h2-6,9-12,14,16H,7-8,13H2,1H3,(H,27,33)(H3,25,30,31)(H2,26,28,29)/t14-,16+/m0/s1 |
InChI-Schlüssel |
TXXYVBLFLGPQOR-GOEBONIOSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N)C(=O)NC5=CC=CC=C5 |
Kanonische SMILES |
CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid](/img/structure/B10786139.png)

![6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid](/img/structure/B10786153.png)
![1-(3-Acetylphenyl)-3-[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786155.png)
![4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786165.png)
![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10786166.png)
![2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786168.png)
![1-[[2-Methyl-3-(trifluoromethyl)phenyl]methyl]-7-morpholin-4-ylimidazo[1,2-c]pyrimidin-5-one](/img/structure/B10786188.png)

![N-(1H-benzo[d][1,2,3]triazol-6-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine](/img/structure/B10786205.png)
![5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide](/img/structure/B10786209.png)

![({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B10786214.png)

